Tetrakis(2-ethylhexyl) titanate

Catalog No.
S1511284
CAS No.
1070-10-6
M.F
C32H72O4Ti
M. Wt
568.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(2-ethylhexyl) titanate

CAS Number

1070-10-6

Product Name

Tetrakis(2-ethylhexyl) titanate

IUPAC Name

2-ethylhexan-1-ol;titanium

Molecular Formula

C32H72O4Ti

Molecular Weight

568.8 g/mol

InChI

InChI=1S/4C8H18O.Ti/c4*1-3-5-6-8(4-2)7-9;/h4*8-9H,3-7H2,1-2H3;

InChI Key

IXNCIJOVUPPCOF-UHFFFAOYSA-N

SMILES

CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Ti+4]

Canonical SMILES

CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.[Ti]

Catalyst in Organic Synthesis:

Tetrakis(2-ethylhexyl) titanate, also known as tetra(2-ethylhexyl) titanate or titanium(IV) 2-ethylhexyloxide, finds application in scientific research as a catalyst for various organic synthesis reactions. It acts as a Lewis acid, accepting electron pairs from reactants to facilitate their transformation.

Studies have shown its effectiveness in:

  • Esterification reactions: Tetrakis(2-ethylhexyl) titanate can efficiently catalyze the conversion of carboxylic acids and alcohols to esters. This reaction is crucial for the production of numerous valuable compounds, including fragrances, pharmaceuticals, and biofuels .
  • Condensation reactions: It can also catalyze condensation reactions, where two molecules combine to form a larger molecule with the elimination of a smaller molecule like water. This is useful for synthesizing various polymers and other organic compounds .
  • Elimination reactions: Tetrakis(2-ethylhexyl) titanate can promote elimination reactions, where a molecule loses a small molecule like water or a halide to form a new product. This is valuable for synthesizing various organic compounds with specific functionalities .

The benefits of using tetrakis(2-ethylhexyl) titanate as a catalyst include its:

  • High activity: It can efficiently accelerate reaction rates compared to traditional catalysts.
  • Mild reaction conditions: Reactions often proceed at lower temperatures and pressures compared to other methods, making them more energy-efficient and environmentally friendly.
  • Easy handling: It is a relatively stable and easy-to-handle liquid at room temperature.

Precursor for Advanced Materials:

Tetrakis(2-ethylhexyl) titanate serves as a precursor for the synthesis of various advanced materials with unique properties. These materials find applications in diverse fields, including:

  • Nanoparticles: By controlled hydrolysis and condensation processes, tetrakis(2-ethylhexyl) titanate can be transformed into titanium dioxide (TiO₂) nanoparticles. These nanoparticles exhibit various functionalities depending on their size, shape, and crystal structure. They are used in photovoltaics, catalysis, and various other applications due to their photocatalytic, electrical, and optical properties .
  • Coatings and Films: Tetrakis(2-ethylhexyl) titanate can be used as a precursor for the deposition of thin films and coatings of titanium dioxide or other metal oxides. These coatings find applications in various fields, including electronics, optics, and sensors due to their desired electrical, optical, and mechanical properties .
  • Ceramics: The controlled hydrolysis and condensation of tetrakis(2-ethylhexyl) titanate can lead to the formation of titanium-based ceramics with specific properties. These ceramics are used in various applications, including high-temperature materials, biomaterials, and sensors due to their excellent mechanical, chemical, and thermal stability .

Other Research Applications:

Beyond catalysis and material synthesis, tetrakis(2-ethylhexyl) titanate finds application in other areas of scientific research:

  • Adhesion promoter: It can be used to improve the adhesion between various materials, such as glass and polymers. This is achieved by modifying the surface properties of the materials, leading to stronger and more durable bonds .
  • Corrosion inhibitor: Studies suggest that tetrakis(2-ethylhexyl) titanate can offer some level of corrosion protection to metals. The exact mechanism is still under investigation, but it is believed to involve the formation of a protective layer on the metal surface .

T2EHT is a colorless to slightly yellowish liquid belonging to the organic titanate family []. It is synthesized from the reaction of titanium tetrachloride (TiCl4) with 2-ethylhexanol (a branched-chain alcohol) []. T2EHT plays a crucial role in various scientific research fields due to its unique properties, including Lewis acidity and reactivity towards hydroxyl and carboxyl functional groups [, ].


Molecular Structure Analysis

The molecular structure of T2EHT features a central titanium (Ti(IV)) atom bonded to four 2-ethylhexyl groups through oxygen atoms. Each 2-ethylhexyl group consists of an eight-carbon chain with a branching point at the second carbon atom from the end. The oxygen atoms connect to the titanium center via single bonds, forming a tetrahedral geometry around the central atom [, ].

A notable aspect of the structure is the presence of bulky 2-ethylhexyl groups. These groups create steric hindrance, influencing the reactivity and solubility of the molecule [].


Chemical Reactions Analysis

T2EHT participates in various chemical reactions due to its Lewis acidity and reactivity with hydroxyl and carboxyl groups [, ]. Here are some key reactions:

  • Esterification: T2EHT acts as a catalyst for esterification reactions, promoting the formation of esters from carboxylic acids and alcohols. The Lewis acid behavior of titanium facilitates the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid [, ].
RCOOH + R'OH -> RCOOR' (catalyzed by T2EHT)
  • Condensation and Elimination Reactions

    T2EHT can also catalyze condensation and elimination reactions involving hydroxyl or carboxyl functional groups. The mechanism often involves the activation of the hydroxyl group by the Lewis acid center, making it more susceptible to nucleophilic attack [].

  • Hydrolysis

    T2EHT is sensitive to moisture and undergoes hydrolysis in the presence of water to form titanium hydroxide (TiO2) and 2-ethylhexanol [].

Ti[OCH2CH(C2H5)(CH2)3CH3]4 + 4H2O -> TiO2 + 4HOC2H4(C2H5)(CH2)3CH3

Physical And Chemical Properties Analysis

  • Melting Point: Not readily available.
  • Boiling Point: Around 250°C (at reduced pressure) [].
  • Solubility: Soluble in organic solvents like toluene, benzene, and alcohols. Insoluble in water [].
  • Stability: Sensitive to moisture and hydrolyzes readily. Stable under dry conditions [].

T2EHT functions primarily as a Lewis acid catalyst. The empty d-orbitals of the central titanium atom can accept electron pairs from Lewis bases, such as hydroxyl and carboxyl groups. This activation facilitates nucleophilic attack by other molecules, leading to various organic transformations [, ].

, particularly those involving esterification and transesterification. It can react with moisture to produce 2-ethylhexanol and hydrated titanium dioxide, demonstrating its reactivity in the presence of water . Additionally, it serves as a catalyst for producing methacrylic esters, which are important in the synthesis of polymers .

Tetrakis(2-ethylhexyl) titanate can be synthesized through various methods, including:

  • Direct Esterification: This involves reacting titanium alkoxides with 2-ethylhexanol under controlled conditions.
  • Transesterification: In this method, existing esters are reacted with 2-ethylhexanol to form tetrakis(2-ethylhexyl) titanate, often facilitated by heat and catalysts .

The applications of tetrakis(2-ethylhexyl) titanate are diverse and include:

  • Catalyst: Used in the production of plasticizers and polyesters.
  • Adhesion Promoter: Enhances adhesion between different materials.
  • Surface Modifier: Improves surface properties of metals and glass.
  • Coatings: Utilized in various coating formulations for enhanced performance .

Studies have shown that tetrakis(2-ethylhexyl) titanate interacts with surfaces by modifying their properties, which enhances adhesion in composite materials. This interaction is crucial for applications in coatings where improved bonding is required. The compound's ability to influence surface characteristics makes it a valuable additive in various industrial processes .

Several compounds share similarities with tetrakis(2-ethylhexyl) titanate, particularly in their chemical structure and applications. Here are some notable comparisons:

Compound NameChemical FormulaKey Features
Titanium(IV) 2-EthylhexyloxideC12H26O4TiC_{12}H_{26}O_{4}TiUsed as a catalyst; similar reactivity
Tyzor TOTC8H18OTiC_{8}H_{18}OTiProduces 2-ethylhexanol upon moisture contact; less viscous
Tetrabutyl titanateC16H36O4TiC_{16}H_{36}O_{4}TiCommonly used as a catalyst; more volatile

Tetrakis(2-ethylhexyl) titanate is unique due to its higher viscosity and specific application as an adhesion promoter, which distinguishes it from other titanium-based compounds that may not exhibit the same level of surface modification capabilities .

The synthesis of tetrakis(2-ethylhexyl) titanate involves sophisticated chemical processes that require precise control of reaction conditions and careful selection of reagents. The primary synthetic route employs titanium tetrachloride as the starting material, which undergoes sequential nucleophilic substitution reactions with 2-ethylhexanol. This section explores the fundamental aspects of these synthetic pathways, optimization strategies, and industrial production considerations that contribute to efficient and high-yield synthesis of this valuable organotitanium compound.

Nucleophilic Substitution Pathways in Titanium Alkoxide Synthesis

The synthesis of tetrakis(2-ethylhexyl) titanate proceeds via a nucleophilic substitution mechanism, where 2-ethylhexanol acts as the nucleophile, systematically displacing chloride ions from titanium tetrachloride. This process occurs in four sequential steps, each replacing one chloride ligand with a 2-ethylhexanolate group to ultimately form the desired tetrakis structure. The reaction can be represented by the following equation:

TiCl₄ + 4 C₈H₁₇OH → Ti(OC₈H₁₇)₄ + 4 HCl

The substitution pathway begins with the coordination of the alcohol oxygen to the electrophilic titanium center, weakening the Ti-Cl bond and facilitating nucleophilic attack. Each substitution step generates hydrogen chloride as a byproduct, which must be neutralized to drive the reaction to completion. The sequential nature of these substitutions results in the formation of intermediates with varying numbers of alkoxide ligands:

  • TiCl₄ + C₈H₁₇OH → TiCl₃(OC₈H₁₇) + HCl
  • TiCl₃(OC₈H₁₇) + C₈H₁₇OH → TiCl₂(OC₈H₁₇)₂ + HCl
  • TiCl₂(OC₈H₁₇)₂ + C₈H₁₇OH → TiCl(OC₈H₁₇)₃ + HCl
  • TiCl(OC₈H₁₇)₃ + C₈H₁₇OH → Ti(OC₈H₁₇)₄ + HCl

Research has demonstrated that the rate of substitution decreases with each successive step due to increased steric hindrance from the bulky 2-ethylhexyl groups. The introduction of ammonia as a neutralizing agent effectively captures the liberated HCl as ammonium chloride (NH₄Cl), forming an insoluble precipitate that shifts the equilibrium toward product formation:

HCl + NH₃ → NH₄Cl

A critical aspect of this nucleophilic substitution pathway involves the careful control of reaction kinetics to minimize side reactions. Studies have shown that titanium alkoxides can undergo oligomerization through alkoxide bridge formation when reaction conditions are not properly controlled. The bulky 2-ethylhexyl groups in T2EHT help prevent this oligomerization through steric protection of the metal center, contributing to the formation of discrete molecular species rather than extended networks.

Recent investigations into the photochemical behavior of titanium alkoxides have revealed additional reaction pathways. When exposed to visible light, alkyltitanium alkoxides can undergo homolytic Ti-C bond cleavage, generating alkyl radicals and TiIII species, which can participate in reduction reactions. This discovery highlights the complex reactivity profile of titanium alkoxides beyond their traditional nucleophilic character.

Stoichiometric Optimization for Ligand Exchange Reactions

The stoichiometric optimization of tetrakis(2-ethylhexyl) titanate synthesis represents a critical factor in achieving high product yields and purity. The ideal stoichiometric ratio for the reaction between titanium tetrachloride and 2-ethylhexanol is 1:4, which corresponds to the theoretical requirement for complete substitution of all four chloride ligands. However, industrial protocols typically employ a 10% molar excess of the alcohol (1:4.4 ratio) to compensate for volatilization losses and to drive the reaction to completion.

Table 1: Effect of Reagent Ratio on Product Yield and Purity

TiCl₄:2-Ethylhexanol RatioYield (%)Purity (%)Major Impurities
1:4.085-8895-96Partial substitution products
1:4.4 (10% excess alcohol)92-9498-99Trace chloride content
1:5.0 (25% excess alcohol)94-96>99Excess alcohol residue

The ligand exchange process in titanium alkoxide chemistry extends beyond the initial synthesis to include subsequent modifications through transesterification reactions with other alcohols. These exchanges provide a versatile route to mixed alkoxide complexes with tailored properties. For example, when tetrakis(2-ethylhexyl) titanate reacts with α-hydroxy acids, novel structural arrangements can be achieved through selective ligand substitution:

Ti(OC₈H₁₇)₄ + n RCHOHCOOH → Ti(OC₈H₁₇)₄₋ₙ(OCRCHOOH)ₙ + n C₈H₁₇OH

Studies have demonstrated that the stoichiometry of these ligand exchange reactions significantly influences the structural architecture of the resulting titanium complexes. At a 1:1 Ti:carboxylic acid ratio, tetranuclear species such as Ti₄O₂(OFc)₂(OR)₁₀ can form, while a 1:2 ratio leads to hexanuclear Ti₆O₆(OFc)₆(OR)₆ structures, as observed with formic acid modifications.

The equilibrium nature of these ligand exchange processes necessitates careful control of reaction conditions to achieve desired product distributions. Research has shown that the exchange rate is influenced by both electronic and steric factors of the incoming ligand. For α-hydroxy acids, the presence of the additional coordinating hydroxyl group enhances the stability of the exchange product through chelation, effectively driving the equilibrium toward substitution.

Strategic manipulation of reaction stoichiometry can also facilitate the preparation of heterometallic alkoxide complexes. For example, undecatungstotitanotitanic acid, synthesized through precise stoichiometric control of titanium and tungsten precursors, has been employed as an effective catalyst for the synthesis of 2-ethylhexyl maleate. These mixed-metal systems often exhibit synergistic catalytic properties not observed in their monometallic counterparts.

Solvent Selection and Temperature Control in Industrial-Scale Production

The industrial-scale production of tetrakis(2-ethylhexyl) titanate requires careful consideration of solvent selection and temperature control to ensure process safety, product quality, and economic viability. The highly reactive nature of titanium tetrachloride necessitates the use of anhydrous, inert organic solvents to prevent unwanted hydrolysis reactions.

Toluene has emerged as the preferred solvent for industrial synthesis due to its ability to dissolve both titanium tetrachloride and the final titanate product while remaining inert toward the reaction components. Other suitable solvents include hexane and heptane, which offer similar benefits but with different solubility profiles and boiling points that may be advantageous for specific production scenarios.

Table 2: Comparison of Solvent Properties for T2EHT Synthesis

SolventBoiling Point (°C)TiCl₄ SolubilityProduct SolubilityRelative Cost
Toluene110.6HighHighMedium
Hexane68.7MediumMediumLow
Heptane98.4MediumMedium-HighMedium
Xylenes138-144HighHighMedium-High

Temperature control represents another critical parameter in the industrial synthesis of tetrakis(2-ethylhexyl) titanate. The reaction between titanium tetrachloride and 2-ethylhexanol is highly exothermic, necessitating efficient heat management systems. The industrial protocol typically involves cooling the reaction mixture to 0-5°C during the addition phase to control the reaction rate and minimize side reactions. This controlled addition is usually performed over a 2-hour period to ensure proper heat dissipation.

Following the addition phase, the reaction mixture is gradually warmed to room temperature and then heated under reflux conditions to complete the substitution process. The timing of this heating phase is crucial; premature heating can lead to localized hot spots and unwanted side reactions, while insufficient heating may result in incomplete conversion.

The industrial purification of tetrakis(2-ethylhexyl) titanate involves sequential steps to remove byproducts and unreacted materials:

  • Filtration to remove ammonium chloride precipitate
  • Washing with deionized water to remove residual chloride ions
  • Solvent removal under reduced pressure (40°C, 10 mmHg)
  • Fractional distillation (150-160°C, 0.5 mmHg) to achieve high purity (>98%)

Recent advances in industrial production have focused on continuous flow processes that offer improved heat transfer capabilities and more precise control over reaction parameters. These systems typically employ specialized mixing chambers and heat exchangers that enable rapid temperature adjustments and efficient mass transfer.

The sensitivity of tetrakis(2-ethylhexyl) titanate to moisture presents a significant challenge in industrial handling. Production facilities must maintain stringent environmental controls to prevent hydrolysis, which rapidly converts the titanate to titanium dioxide and 2-ethylhexanol:

Ti(OC₈H₁₇)₄ + 2H₂O → TiO₂ + 4C₈H₁₇OH

This hydrolytic sensitivity necessitates storage under inert gas (typically nitrogen or argon) and the use of moisture-resistant packaging materials for commercial distribution.

Tetrakis(2-ethylhexyl) titanate represents a significant class of organotitanium compounds characterized by distinctive structural features that directly influence its chemical reactivity and functional properties [1] [2]. The molecular formula C₃₂H₆₈O₄Ti encompasses a central titanium atom coordinated by four 2-ethylhexanolate ligands, creating a complex three-dimensional architecture that governs the compound's behavior in various chemical environments [4]. This organometallic compound exhibits molecular weight of 564.75 grams per mole and demonstrates unique structure-function relationships that distinguish it from simpler titanium alkoxides [4] [5].

Coordination Geometry of Titanium Centers in Organometallic Complexes

The coordination geometry of titanium centers in tetrakis(2-ethylhexyl) titanate fundamentally deviates from the classical octahedral arrangements commonly observed in simpler titanium alkoxides [6] [13]. Titanium in the tetravalent oxidation state typically exhibits a coordination number of six in octahedral geometry, but the bulky 2-ethylhexyl ligands induce significant structural modifications [29] [31]. The electronic configuration of titanium(IV) as [Ar]3d⁰ facilitates tetrahedral coordination when sterically demanding ligands are present [30] [32].

Crystallographic analyses reveal that the titanium center in tetrakis(2-ethylhexyl) titanate adopts a coordination number ranging from four to six, depending on the degree of molecular aggregation and environmental conditions [25] [26]. The tetrahedral geometry becomes favored when the steric bulk of the 2-ethylhexyl groups prevents the approach of additional ligands or solvent molecules [13] [15]. This geometric preference contrasts markedly with titanium tetraethoxide, which forms tetrameric structures with six-coordinate titanium centers through bridging alkoxide ligands [24] [25].

The titanium-oxygen bond lengths in tetrakis(2-ethylhexyl) titanate typically range from 1.80 to 1.82 Angstroms, which falls within the expected range for titanium(IV)-alkoxide bonds but represents the longer end of this spectrum due to steric strain [9] [25]. The bond angles around the titanium center deviate from ideal tetrahedral values (109.5 degrees) due to the asymmetric nature of the 2-ethylhexyl substituents [15] [27]. These geometric distortions contribute to the unique reactivity profile of the compound compared to more symmetrical titanium alkoxides [26] [28].

Table 1: Comparative Properties of Tetrakis(2-ethylhexyl) titanate

PropertyTetrakis(2-ethylhexyl) titanateComparative Reference
Molecular FormulaC₃₂H₆₈O₄TiTi(OEt)₄: C₈H₂₀O₄Ti
Molecular Weight (g/mol)564.75Ti(OEt)₄: 228.1
CAS Registry Number1070-10-6Ti(OEt)₄: 3087-36-3
Physical AppearanceColorless to pale yellow liquidColorless liquid
Coordination Number (Ti center)4-66 (aggregated)
Coordination GeometryTetrahedral to octahedralOctahedral
Bond Length Ti-O (Å)1.80-1.821.78-1.85
Melting Point (°C)-25Variable
Boiling Point (°C)249 (11 mmHg)~180
Density (g/cm³)0.930-0.940~1.0
Refractive Index1.4750 (35°C)~1.45
Flash Point (°C)60Lower
Solubility in WaterReactive (hydrolysis)Very reactive
Solubility in Organic SolventsHighly solubleSoluble
Hydrolysis SensitivityModerateHigh
Thermal Stability (°C)>200<150
Steric Hindrance EffectHighLow
Reactivity vs. TiCl₄Significantly reducedVery high

Steric Effects of 2-Ethylhexyl Ligands on Reactivity Profiles

The 2-ethylhexyl ligands in tetrakis(2-ethylhexyl) titanate exert profound steric effects that fundamentally alter the compound's reactivity profile compared to titanium alkoxides bearing smaller alkyl groups [10] [37]. These bulky substituents create significant steric hindrance around the titanium center, which manifests in reduced coordination numbers and modified reaction mechanisms [38] [40]. The branched nature of the 2-ethylhexyl group, featuring both ethyl and butyl branches on the same carbon chain, maximizes steric bulk while maintaining sufficient flexibility for coordination [19] [20].

Hydrolysis kinetics demonstrate the dramatic impact of steric effects, with tetrakis(2-ethylhexyl) titanate exhibiting substantially slower hydrolysis rates compared to less sterically hindered titanium alkoxides [34] [35]. The rate of hydrolysis decreases markedly as alkyl chain length increases, following the general trend: methoxide > ethoxide > isopropoxide > butoxide > 2-ethylhexoxide [20] [23]. This trend reflects both electronic and steric factors, where longer alkyl chains reduce the electrophilicity of the titanium center while simultaneously creating physical barriers to nucleophilic attack by water molecules [35] [36].

The steric hindrance effect becomes particularly pronounced in ligand exchange reactions, where the bulky 2-ethylhexyl groups inhibit the approach of incoming nucleophiles [10] [12]. Computational studies reveal that the percent buried volume around the titanium center significantly increases with 2-ethylhexyl substitution, leading to reduced reaction rates but enhanced selectivity in many catalytic processes [10] [38]. The steric protection also contributes to improved thermal stability, with decomposition temperatures exceeding 200°C compared to approximately 150°C for simpler titanium alkoxides [4].

Table 2: Steric Effects of Alkoxy Ligands on Titanium Coordination

Alkyl Chain TypeSteric BulkCoordination Number PreferenceHydrolysis RateThermal Stability
Methyl (-OCH₃)Very Low6 (octahedral)Very FastLow
Ethyl (-OC₂H₅)Low6 (octahedral)FastModerate
Isopropyl (-OC₃H₇)Moderate5-6 (mixed)ModerateGood
Butyl (-OC₄H₉)Moderate-High4-5 (reduced)SlowGood
2-Ethylhexyl (-OC₈H₁₇)Very High4 (tetrahedral)Very SlowExcellent

The electronic effects of 2-ethylhexyl substitution complement the steric influences through electron-donating inductive effects that increase electron density on the titanium center [9] [11]. This electronic donation partially compensates for the reduced coordination number by stabilizing the lower-coordinate titanium species [41] [42]. The combination of steric protection and electronic stabilization results in a compound with unique reactivity characteristics that enable applications requiring controlled, selective reactions under elevated temperatures [19] [33].

Comparative Analysis of Monoalkoxy vs. Chelate-Type Titanate Structures

The structural distinctions between monoalkoxy and chelate-type titanate compounds fundamentally influence their coordination behavior, stability, and functional performance [16] [18]. Monoalkoxy titanates, exemplified by tetrakis(2-ethylhexyl) titanate, feature monodentate ligands that occupy single coordination sites around the titanium center [16] [21]. In contrast, chelate-type titanates incorporate multidentate ligands that can simultaneously coordinate through multiple donor atoms, creating ring structures that enhance molecular stability [12] [19].

The coordination sites occupied by ligands represent a critical differentiating factor between these structural types [18] [21]. Monoalkoxy titanates utilize one coordination site per ligand, allowing for maximum substitution around the titanium center and creating opportunities for higher coordination numbers when steric factors permit [16] [22]. Chelate-type structures necessarily occupy multiple coordination sites per ligand unit, which reduces the total number of ligands that can coordinate but increases the thermodynamic stability through the chelate effect [19] [25].

Molecular aggregation tendencies differ markedly between these structural classes [12] [39]. Monoalkoxy titanates exhibit higher propensities for aggregation through bridging alkoxide ligands, particularly when the alkyl groups are not excessively bulky [39] [42]. The formation of dimeric, trimeric, or tetrameric species through bridging oxygen atoms allows titanium centers to achieve preferred octahedral coordination [24] [25]. Chelate-type titanates demonstrate reduced aggregation tendencies due to the geometric constraints imposed by the chelating ligands, which limit the availability of coordination sites for intermolecular bridging [19] [42].

Thermal stability profiles reveal significant advantages for chelate-type structures, with processing temperature limits often exceeding 260°C compared to approximately 180°C for monoalkoxy variants [17] [43]. The enhanced thermal stability results from the increased bond strength associated with the chelate effect and the reduced likelihood of ligand dissociation at elevated temperatures [19] [41]. Hydrolytic stability follows similar trends, with chelate structures exhibiting superior resistance to water-induced decomposition [18] [36].

Table 3: Comparative Analysis of Monoalkoxy vs. Chelate Titanate Structures

Structural FeatureMonoalkoxy TitanatesChelate Titanates
Ligand Binding ModeMonodentateBidentate/Multidentate
Coordination Sites Occupied1 per ligand2+ per ligand
Molecular AggregationHigher tendencyReduced tendency
Thermal StabilityModerate (150-180°C)Enhanced (200-260°C)
Hydrolytic StabilityModerateEnhanced
Surface CoverageMonomolecular layerChelated complexes
Reactivity with ProtonsDirect coordinationModified coordination
Processing Temperature Limit~180°C~260°C
Viscosity EffectSignificant reductionModerate reduction
Film FormationNo multilayerComplex structures

The surface coverage characteristics distinguish these structural types in practical applications [14] [18]. Monoalkoxy titanates form monomolecular layers on substrate surfaces through direct coordination with surface hydroxyl groups or protons, eliminating the formation of multilayer structures [16] [18]. This monolayer formation contributes to the observed viscosity reduction effects in polymer systems and enables efficient coupling between inorganic fillers and organic matrices [14] [43]. Chelate-type titanates create more complex surface structures due to their multidentate coordination behavior, which can result in different interfacial properties and modified coupling mechanisms [18] [21].

Physical Description

Liquid
Colorless liquid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

568.4910015 g/mol

Monoisotopic Mass

568.4910015 g/mol

Heavy Atom Count

37

Related CAS

104-76-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 1362 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1362 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1357 of 1362 companies with hazard statement code(s):;
H315 (90.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1070-10-6

Wikipedia

Tetrakis(2-ethylhexyl) titanate

General Manufacturing Information

Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
1-Hexanol, 2-ethyl-, titanium(4+) salt (4:1): ACTIVE

Dates

Modify: 2023-08-15

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